REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([Cl:16])[CH:15]=1)[C:5]([CH2:7][C:8]([O:10]CC)=O)=O.[Cl-].[CH2:18]([O:20][C:21]([C:23]1[CH:28]=[CH:27][C:26]([CH:29]([NH2+:31][NH2:32])[CH3:30])=[CH:25][CH:24]=1)=[O:22])[CH3:19]>CC(O)=O>[Cl:16][C:14]1[CH:13]=[C:4]([C:5]2[CH2:7][C:8](=[O:10])[N:31]([CH:29]([C:26]3[CH:27]=[CH:28][C:23]([C:21]([O:20][CH2:18][CH3:19])=[O:22])=[CH:24][CH:25]=3)[CH3:30])[N:32]=2)[CH:3]=[C:2]([Cl:1])[CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)CC(=O)OCC)C=C(C1)Cl
|
Name
|
{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazinium chloride
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)OC(=O)C1=CC=C(C=C1)C(C)[NH2+]N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3 2×, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C1=NN(C(C1)=O)C(C)C1=CC=C(C(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([Cl:16])[CH:15]=1)[C:5]([CH2:7][C:8]([O:10]CC)=O)=O.[Cl-].[CH2:18]([O:20][C:21]([C:23]1[CH:28]=[CH:27][C:26]([CH:29]([NH2+:31][NH2:32])[CH3:30])=[CH:25][CH:24]=1)=[O:22])[CH3:19]>CC(O)=O>[Cl:16][C:14]1[CH:13]=[C:4]([C:5]2[CH2:7][C:8](=[O:10])[N:31]([CH:29]([C:26]3[CH:27]=[CH:28][C:23]([C:21]([O:20][CH2:18][CH3:19])=[O:22])=[CH:24][CH:25]=3)[CH3:30])[N:32]=2)[CH:3]=[C:2]([Cl:1])[CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)CC(=O)OCC)C=C(C1)Cl
|
Name
|
{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazinium chloride
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)OC(=O)C1=CC=C(C=C1)C(C)[NH2+]N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3 2×, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C1=NN(C(C1)=O)C(C)C1=CC=C(C(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |